molecular formula C25H18FNO B14119641 N-(4-benzoylphenyl)-4-fluoro-N-phenylaniline

N-(4-benzoylphenyl)-4-fluoro-N-phenylaniline

Katalognummer: B14119641
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: LPGSLVQHDLDRMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a fluorophenyl group, a phenylamino group, and a phenyl group attached to a central methanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone typically involves the reaction of 4-fluoroaniline with benzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzophenone: Shares the central ketone structure but lacks the fluorophenyl and phenylamino groups.

    Fluorobenzene: Contains the fluorophenyl group but lacks the ketone and phenylamino groups.

    Diphenylamine: Contains the phenylamino group but lacks the ketone and fluorophenyl groups.

Uniqueness

(4-((4-Fluorophenyl)(phenyl)amino)phenyl)(phenyl)methanone is unique due to the combination of its fluorophenyl, phenylamino, and phenyl groups attached to a central methanone structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C25H18FNO

Molekulargewicht

367.4 g/mol

IUPAC-Name

[4-(N-(4-fluorophenyl)anilino)phenyl]-phenylmethanone

InChI

InChI=1S/C25H18FNO/c26-21-13-17-24(18-14-21)27(22-9-5-2-6-10-22)23-15-11-20(12-16-23)25(28)19-7-3-1-4-8-19/h1-18H

InChI-Schlüssel

LPGSLVQHDLDRMV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.